(2,6-Dibromopyridin-4-yl)methanamine hydrochloride
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Overview
Description
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7Br2ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2,6-Dibromopyridin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dibromopyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine atoms in the compound may facilitate its binding to these targets, enhancing its biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- (2,6-Dibromopyridin-4-yl)methanamine
- (2,6-Dichloropyridin-4-yl)methanamine
- (2,6-Difluoropyridin-4-yl)methanamine
Comparison:
- (2,6-Dibromopyridin-4-yl)methanamine hydrochloride is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity compared to its chloro and fluoro counterparts.
- The hydrochloride form increases its solubility in water, making it more suitable for biological and medicinal applications .
Properties
Molecular Formula |
C6H7Br2ClN2 |
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Molecular Weight |
302.39 g/mol |
IUPAC Name |
(2,6-dibromopyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H |
InChI Key |
LPASIQAMNZNPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CN.Cl |
Origin of Product |
United States |
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